molecular formula C25H26N2O4S B2549193 N-(1,2-dihydroacenaphthylen-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 922487-09-0

N-(1,2-dihydroacenaphthylen-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No. B2549193
CAS RN: 922487-09-0
M. Wt: 450.55
InChI Key: DQWMUTGJZGZBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H26N2O4S and its molecular weight is 450.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

Synthesis and Receptor Agonism

Research has focused on synthesizing derivatives of benzamide and analyzing their pharmacological properties, particularly as serotonin 4 receptor agonists. These compounds have been shown to accelerate gastric emptying and increase the frequency of defecation, suggesting potential as novel prokinetic agents for gastrointestinal motility disorders (Sonda et al., 2004).

Medicinal Chemistry and Drug Design

Antibacterial Activity

A study on the synthesis and antibacterial activity of N,N-diethylamide bearing benzenesulfonamide derivatives revealed marked potency against bacterial strains such as Escherichia coli and Staphylococcus aureus. This indicates the potential of sulfonamide-based compounds in developing new antibacterial agents (Ajani et al., 2013).

Antioxidant and Anticholinesterase Activity

The microwave-assisted synthesis of new sulfonyl hydrazones incorporating piperidine rings was evaluated for antioxidant capacity and anticholinesterase activity. Some derivatives showed promising results in lipid peroxidation inhibition and scavenging assays, highlighting their potential therapeutic applications in oxidative stress-related diseases and neurodegenerative disorders (Karaman et al., 2016).

Bioorganic and Medicinal Chemistry

Cannabinoid Receptor Antagonism

Investigations into the molecular interaction of certain antagonists with the CB1 cannabinoid receptor have contributed to understanding the receptor's binding mechanisms and the development of potential treatments for disorders involving the endocannabinoid system (Shim et al., 2002).

Lewis Basic Catalysis

Enantioselective Catalysis

The development of l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines showcases the role of sulfonyl and piperidine groups in asymmetric synthesis, offering a route to the preparation of biologically active compounds with high enantioselectivity (Wang et al., 2006).

properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-31-20-8-10-21(11-9-20)32(29,30)27-15-13-19(14-16-27)25(28)26-23-12-7-18-6-5-17-3-2-4-22(23)24(17)18/h2-4,7-12,19H,5-6,13-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWMUTGJZGZBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.